Ethyl 2-(thietan-3-ylidene)acetate
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Overview
Description
Ethyl 2-(thietan-3-ylidene)acetate is a chemical compound with the molecular formula C7H10O2S . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of Ethyl 2-(thietan-3-ylidene)acetate consists of a thietane ring attached to an ethyl acetate group . The compound has a molecular weight of 158.22 .Physical And Chemical Properties Analysis
Ethyl 2-(thietan-3-ylidene)acetate is a liquid at room temperature . The compound is sealed in dry storage at room temperature .Scientific Research Applications
Anti-Aggregation Activity : Ethyl 2-(thietan-3-ylidene)acetate derivatives exhibit anti-aggregation activity. This was demonstrated in a study where acetate salts containing thietanyl and dioxothietanyl rings were synthesized and shown to have anti-aggregation properties (Gurevich et al., 2020).
Biological Activity : Compounds derived from Ethyl 2-(thietan-3-ylidene)acetate have been assessed for various biological activities, including antiplatelet, anticoagulation, antioxidant, and anti-inflammatory effects. Some derivatives exhibited promising antiplatelet and antioxidant properties (Gurevich et al., 2020).
Crystal Structure Analysis : The crystal structure of Ethyl 2-(thietan-3-ylidene)acetate-related compounds has been studied, providing insights into their molecular arrangement and potential applications in material science (Boukhedena et al., 2018).
Immunotropic Activity : Derivatives containing thietane cycles have been synthesized and evaluated for immunotropic activity, contributing to the development of new immunomodulatory drugs (Khaliullin et al., 2004).
Pyrrholothiazole Synthesis : Ethyl 2-(thietan-3-ylidene)acetate is used in the synthesis of pyrrolo[2,1-b]thiazol-3-one derivatives, with applications in organic synthesis and potentially in pharmaceuticals (Tverdokhlebov et al., 2005).
Diuretic Pharmacology : Ethyl 2-(thietan-3-ylidene)acetate (Etozolin) has been studied for its diuretic properties, showing low toxicity and potent diuretic effects, which are beneficial in treating conditions like hypertension (Herrmann et al., 1977).
Wine Analysis : Ethyl propiolate derivatisation, a technique related to Ethyl 2-(thietan-3-ylidene)acetate, has been used for analyzing varietal thiols in wine, enhancing the understanding of wine chemistry (Herbst-Johnstone et al., 2013).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-(thietan-3-ylidene)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2S/c1-2-9-7(8)3-6-4-10-5-6/h3H,2,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIMIBQKAIDZFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CSC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(thietan-3-ylidene)acetate | |
CAS RN |
1223573-30-5 |
Source
|
Record name | ethyl 2-(thietan-3-ylidene)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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